Cas no 2229174-87-0 (3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine)

3-(2-Bromoethyl)-N,N-dimethylpyridin-2-amine is a brominated pyridine derivative featuring a dimethylamino substituent at the 2-position and a bromoethyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and functionalized heterocycles. The reactive bromoethyl moiety facilitates further alkylation or substitution reactions, while the dimethylamino group enhances electron density, influencing reactivity and binding properties. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine structure
2229174-87-0 structure
Product name:3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
CAS No:2229174-87-0
MF:C9H13BrN2
Molecular Weight:229.116921186447
CID:6429861
PubChem ID:165659067

3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
    • 2229174-87-0
    • EN300-1919657
    • インチ: 1S/C9H13BrN2/c1-12(2)9-8(5-6-10)4-3-7-11-9/h3-4,7H,5-6H2,1-2H3
    • InChIKey: YUCNLGJMLABBTH-UHFFFAOYSA-N
    • SMILES: BrCCC1=CC=CN=C1N(C)C

計算された属性

  • 精确分子量: 228.02621g/mol
  • 同位素质量: 228.02621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 128
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 16.1Ų

3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1919657-0.05g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
0.05g
$1032.0 2023-09-17
Enamine
EN300-1919657-0.25g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
0.25g
$1131.0 2023-09-17
Enamine
EN300-1919657-1g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
1g
$1229.0 2023-09-17
Enamine
EN300-1919657-0.5g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
0.5g
$1180.0 2023-09-17
Enamine
EN300-1919657-0.1g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
0.1g
$1081.0 2023-09-17
Enamine
EN300-1919657-5.0g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
5g
$3562.0 2023-06-02
Enamine
EN300-1919657-10g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
10g
$5283.0 2023-09-17
Enamine
EN300-1919657-1.0g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
1g
$1229.0 2023-06-02
Enamine
EN300-1919657-2.5g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
2.5g
$2408.0 2023-09-17
Enamine
EN300-1919657-10.0g
3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine
2229174-87-0
10g
$5283.0 2023-06-02

3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine 関連文献

3-(2-bromoethyl)-N,N-dimethylpyridin-2-amineに関する追加情報

Comprehensive Overview of 3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine (CAS No. 2229174-87-0)

3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine (CAS No. 2229174-87-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, featuring a pyridine core substituted with a 2-bromoethyl group and a dimethylamine moiety, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its reactivity, which makes it a valuable intermediate in synthesizing more complex molecules.

The growing demand for heterocyclic compounds like 3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine is driven by their versatility in medicinal chemistry. With the rise of AI-driven drug discovery and computational chemistry, this compound is often explored for its binding affinity and pharmacokinetic properties. Many scientists are investigating its role in developing central nervous system (CNS) therapeutics, given its structural similarity to known bioactive molecules. Additionally, its bromine-substituted side chain offers opportunities for further functionalization, making it a key building block in organic synthesis.

In recent years, sustainable chemistry and green synthesis have become major trends in the chemical industry. Researchers are exploring eco-friendly methods to produce 3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine with minimal waste and energy consumption. This aligns with global efforts to reduce the environmental impact of chemical manufacturing. Furthermore, the compound's potential in catalysis and ligand design has sparked interest in academic and industrial labs, particularly in the development of novel metal-organic frameworks (MOFs) and coordination polymers.

Another area of interest is the compound's stability and storage conditions. Proper handling of 3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine ensures its longevity and effectiveness in experimental settings. Scientists frequently search for optimal solubility and purification techniques to enhance its utility in high-throughput screening and combinatorial chemistry. As the demand for custom synthesis and high-purity intermediates grows, this compound remains a focal point for innovation in synthetic methodologies.

Given its relevance in modern research, 3-(2-bromoethyl)-N,N-dimethylpyridin-2-amine is often discussed in forums and publications related to medicinal chemistry and organic synthesis. Its CAS No. 2229174-87-0 serves as a critical identifier for researchers sourcing high-quality samples. With advancements in automated synthesis platforms and machine learning-assisted reaction optimization, the future applications of this compound are expected to expand, solidifying its role in next-generation chemical innovation.

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